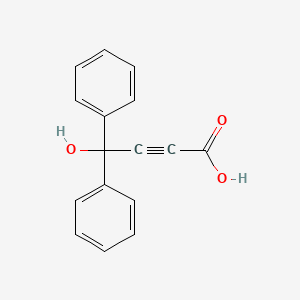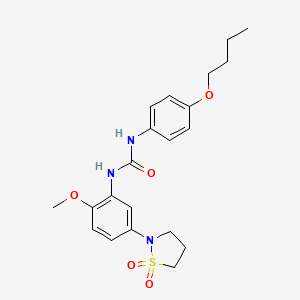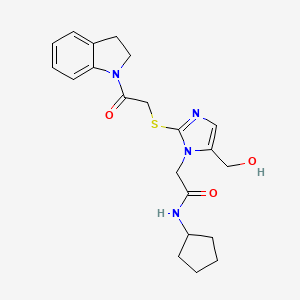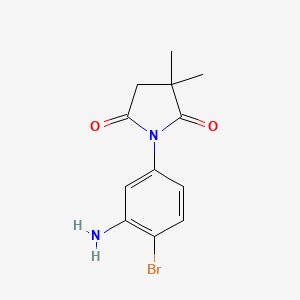
4-Hydroxy-4,4-diphenylbut-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4,4-diphenylbut-2-ynoic acid (also known as DPBA) is a chemical compound that belongs to the class of alkynyl carboxylic acids. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of DPBA is not well understood. However, it has been suggested that DPBA may exert its effects through the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PTPs by DPBA may lead to the activation of various signaling pathways, which may contribute to its biological effects.
Biochemical and Physiological Effects:
DPBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPBA can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. DPBA has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects. In addition, DPBA has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high purity and stability. In addition, DPBA has been shown to have low toxicity, which makes it a safe reagent to use in lab experiments. However, DPBA also has some limitations. It is relatively expensive compared to other reagents, and it may not be suitable for some experiments due to its specific properties.
Orientations Futures
There are several future directions for the study of DPBA. One area of research is the development of DPBA-based anticancer agents. Several studies have shown that DPBA has anticancer effects, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of DPBA-based materials. DPBA has been used as a building block for the synthesis of functionalized polymers and nanoparticles, and further research is needed to explore its potential applications in materials science. Finally, further research is needed to understand the mechanism of action of DPBA and its effects on various cellular processes.
Méthodes De Synthèse
DPBA can be synthesized through a few different methods. One common method involves the reaction of 4-methoxyphenylacetylene with 4-bromo-1,1-diphenylbutane in the presence of a palladium catalyst. Another method involves the reaction of 4-methoxyphenylacetylene with 4-bromo-1,1-diphenylbut-3-en-2-one in the presence of a base. Both methods have been reported to yield high purity DPBA.
Applications De Recherche Scientifique
DPBA has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, DPBA has been used as a reagent for the synthesis of various compounds, including alkynes, alkenes, and ketones. In materials science, DPBA has been used as a building block for the synthesis of functionalized polymers and nanoparticles. In medicinal chemistry, DPBA has been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
4-hydroxy-4,4-diphenylbut-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15(18)11-12-16(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUSZYPTAAVLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(=O)O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4,4-diphenylbut-2-ynoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)




![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)


![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)